molecular formula C14H14N6O2 B6429918 2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide CAS No. 2034236-43-4

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide

Cat. No.: B6429918
CAS No.: 2034236-43-4
M. Wt: 298.30 g/mol
InChI Key: IBLGAYQGNNEWSI-UHFFFAOYSA-N
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Description

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that features a unique structure combining pyridine, pyrazine, and imidazolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazine Ring: Starting with a pyridine derivative, the pyrazine ring is formed through a cyclization reaction.

    Attachment of the Imidazolidine Moiety: The imidazolidine ring is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyrazine and imidazolidine intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular agent with a pyrazine ring.

    Pyrrolopyrazine Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

    Indole Derivatives: Compounds with a similar aromatic ring structure.

Uniqueness

2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide is unique due to its specific combination of pyridine, pyrazine, and imidazolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-oxo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-13-18-7-8-20(13)14(22)19-9-11-12(17-6-5-16-11)10-1-3-15-4-2-10/h1-6H,7-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLGAYQGNNEWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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